molecular formula C15H14O B1630848 trans-1,3-Diphenyl-2-propen-1-ol CAS No. 62668-02-4

trans-1,3-Diphenyl-2-propen-1-ol

Cat. No.: B1630848
CAS No.: 62668-02-4
M. Wt: 210.27 g/mol
InChI Key: ORACYDGVNJGDMI-VAWYXSNFSA-N
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Description

“trans-1,3-Diphenyl-2-propen-1-ol” is an allylic alcohol . It has been reported to exhibit significant in vivo anti-inflammatory activity .


Synthesis Analysis

The synthesis of “this compound” involves the Grignard reaction of aldehyde and oxidation reaction .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H14O . The InChI string is InChI=1S/C15H14O/c16-15 (14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+ .


Chemical Reactions Analysis

Allylic amination of “this compound” can be catalyzed by water-soluble calix resorcinarene sulfonic acid .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 210.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 20.2 Ų .

Scientific Research Applications

High Solid-State Luminescence Efficiency

  • Cross-Dipole Stacking in Crystals: Adding two substituent phenyl groups on distyrylbenzene leads to the cross stacking of 2,5-diphenyl-1,4-distyrylbenzene in crystalline state. This structure achieves high solid-state emission intensity, similar to single molecules, enabling the development of organic light-emitting diodes (OLEDs) with impressive performance. The study highlights the potential of trans-DPDSB in light-emitting applications and spontaneous emission enhancement in needlelike crystals (Xie et al., 2005).

Structural Analysis and Molecular Conformation

  • X-Ray Structural Analysis: The structures of two isomers of 1,3-diphenyl-2-(phenylazo)propene were determined by X-ray crystallography, highlighting slight differences in molecular conformation and crystal packing. This provides insights into the structural aspects of similar compounds (Serantoni et al., 1971).

Asymmetric Synthesis and Catalysis

  • Asymmetric Grignard Cross-Coupling Reaction: The study demonstrated the use of trans-1,3-diphenyl-2-propen-1-ol derivatives in asymmetric synthesis, specifically in the Grignard cross-coupling reaction, which yields products with significant chemical and optical yields. This highlights the compound's utility in stereo-selective synthesis processes (Kreuzfeld et al., 1987).

Photoreactivity and Polymerization

  • Photoinduced Reactivity: The reactivity of derivatives upon photolysis was studied, demonstrating that radical polymerizations can only be achieved with an efficient hydrogen donor present. This shows the potential of this compound derivatives in initiating two-photon-induced radical polymerizations, with implications for materials science (Rosspeintner et al., 2009).

Material Science and Organic Electronics

  • New Crosslinkable Cyclic Aryl Ether Ketones: Oligomers containing the trans-1,2-diphenylcyclopropane moiety, synthesized from derivatives of this compound, were shown to readily undergo melt polymerization. This research contributes to the development of crosslinked polymers with potential applications in advanced materials and organic electronics (Gao & Hay, 1995).

Safety and Hazards

The safety information for “trans-1,3-Diphenyl-2-propen-1-ol” includes Hazard Statements H315, H319, and H335 . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The target organs are the respiratory system .

Future Directions

“trans-1,3-Diphenyl-2-propen-1-ol” may be used as a model substrate to investigate the formation of substituted cyclopropanes by SiO2-ZrO2 mixed oxides catalyzed Friedel-Crafts-alkylation followed by trans-hydrogenation .

Properties

IUPAC Name

(E)-1,3-diphenylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORACYDGVNJGDMI-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4663-33-6
Record name trans-1,3-Diphenyl-2-propen-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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